Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate
Overview
Description
Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate is a synthetic organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Mechanism of Action
Target of Action
It is known that benzofuran and indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as benzofuran and indole derivatives, are known to interact with their targets, causing changes that result in their various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
It is known that benzofuran and indole derivatives can influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Similar compounds, such as benzofuran and indole derivatives, have been reported to have significant cell growth inhibitory effects . For example, some substituted benzofurans have shown dramatic anticancer activities .
Biochemical Analysis
Biochemical Properties
Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, benzofuran derivatives, including this compound, have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers . This interaction can slow down conduction velocity and reduce sinus node autonomy, making it useful in treating certain cardiac conditions.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the production of pro-inflammatory cytokines, thereby participating in the treatment of inflammation . Additionally, it may affect the expression of genes involved in cell cycle regulation and apoptosis, contributing to its potential anti-tumor properties.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit enzymes involved in sodium ion transport, thereby affecting cellular ion homeostasis . Additionally, the compound may interact with transcription factors, altering gene expression patterns and influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that benzofuran derivatives, including this compound, exhibit good stability under certain conditions . Prolonged exposure may lead to degradation and reduced efficacy. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anti-tumor activities . At higher doses, it may cause toxic or adverse effects, including skin irritation and respiratory irritation . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins play crucial roles in its localization and accumulation. The compound’s distribution can affect its bioavailability and therapeutic efficacy . Studying these transport and distribution mechanisms can provide insights into optimizing drug delivery and targeting specific tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization can influence its interactions with biomolecules and its overall efficacy . Understanding the subcellular localization of this compound can aid in designing more effective therapeutic strategies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination and chlorination of a benzofuran precursor, followed by the introduction of the amino and carboxylate groups. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromo and chloro groups to hydrogen, yielding a dehalogenated product.
Substitution: Nucleophilic substitution reactions can replace the bromo or chloro groups with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated benzofuran derivatives.
Scientific Research Applications
Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 3-amino-5-chloro-1-benzofuran-2-carboxylate: Lacks the bromo substituent, which may affect its chemical reactivity and biological activity.
Ethyl 3-amino-7-bromo-1-benzofuran-2-carboxylate: Lacks the chloro substituent, potentially altering its pharmacological properties.
Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate: Lacks the chloro substituent, which may influence its overall stability and reactivity.
Properties
IUPAC Name |
ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClNO3/c1-2-16-11(15)10-8(14)6-3-5(13)4-7(12)9(6)17-10/h3-4H,2,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVNMTIJYMXSNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C(=CC(=C2)Cl)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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